 
            | REACTION_CXSMILES | [F:1][C:2]([F:13])([F:12])[C:3](=O)[CH:4]=[CH:5][NH:6][CH:7]=[CH:8][C:9]#[N:10].[OH-].[Na+].CCCCCC.CC(C)=[O:24]>C(O)C>[F:1][C:2]([F:13])([F:12])[C:3]1[C:8]([C:9]([NH2:10])=[O:24])=[CH:7][N:6]=[CH:5][CH:4]=1 |f:1.2,3.4| | 
| Name | 
                                                                                    
                                                                                                                                                                            3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC(C(C=CNC=CC#N)=O)(F)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    600 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[Na+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            hexane acetone                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CCCCCC.CC(=O)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The mixture was heated                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                under reflux for 8 hours                                                                             | 
| Duration | 
                                                                                8 h                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The reaction solution was concentrated under reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting residue was purified by silica gel column chromatography (a eluting solvent                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC(C1=CC=NC=C1C(=O)N)(F)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 0.53 g | |
| YIELD: PERCENTYIELD | 26.5% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |